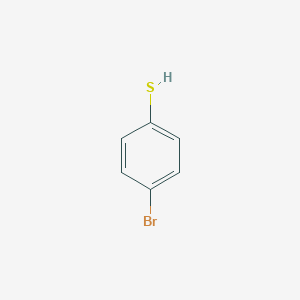

4-Bromothiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229563. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrS/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBCOQFMQSTCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059340 | |

| Record name | Benzenethiol, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-53-6 | |

| Record name | 4-Bromothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3WUO03X17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromothiophenol: Chemical Properties, Data, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and key experimental protocols for 4-Bromothiophenol. The information is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development in utilizing this versatile reagent.

Core Chemical and Physical Properties

This compound, also known as 4-bromobenzenethiol, is an organosulfur compound. It presents as a white to beige crystalline solid with a characteristic stench.[1] This compound is a key intermediate in organic synthesis, valued for the dual reactivity of its thiol and bromo functional groups.

Physical and Chemical Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 106-53-6 | [2][3] |

| Molecular Formula | C₆H₅BrS | [2][3] |

| Molecular Weight | 189.07 g/mol | [2][3] |

| Appearance | White to beige crystals or crystalline powder | [2] |

| Melting Point | 73-76 °C | [2][3] |

| Boiling Point | 239 °C | [2][3] |

| Density | 1.526 g/cm³ | [2] |

| Solubility | Slightly soluble in water | [2] |

| pKa | 6.08 ± 0.10 (Predicted) | [2] |

| Flash Point | 239 °C | [2] |

Spectral Data Analysis

Detailed spectral data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.32 | d | 2H, Ar-H ortho to -SH |

| ~7.13 | d | 2H, Ar-H ortho to -Br |

| ~3.42 | s | 1H, -SH |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~132.3 | C-S |

| ~131.9 | C-H (ortho to -Br) |

| ~129.2 | C-H (ortho to -SH) |

| ~119.9 | C-Br |

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2550 | Weak | S-H stretch |

| ~1580-1450 | Strong | Aromatic C=C stretch |

| ~1090 | Strong | C-S stretch |

| ~820 | Strong | p-substituted C-H bend |

Mass Spectrometry Data

The mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity.

| m/z | Relative Intensity | Assignment |

| 188/190 | High | [M]⁺ / [M+2]⁺ |

| 109 | Moderate | [M - Br]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 4-bromobenzenesulfonyl chloride.[2][4]

Methodology: Reduction of 4-Bromobenzenesulfonyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 4-bromobenzenesulfonyl chloride in a suitable acidic medium (e.g., acetic acid) is prepared.

-

Addition of Reducing Agent: Red phosphorus and a catalytic amount of iodine are added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.

Methodology: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reaction Setup: To a Schlenk flask are added this compound (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

Reaction: The reaction mixture is heated with stirring to a temperature typically between 80-110 °C. The reaction progress is monitored by TLC or GC-MS.

-

Workup: After completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations of Relevant Pathways and Workflows

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Signaling Pathway: Nrf2 Antioxidant Response

Bromophenol derivatives have been investigated for their antioxidant properties, which can involve the modulation of cellular signaling pathways such as the Nrf2-ARE pathway. This pathway is a key regulator of the cellular antioxidant response.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| H301: Toxic if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H311: Toxic in contact with skin. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H331: Toxic if inhaled. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H410: Very toxic to aquatic life with long-lasting effects. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

A Spectroscopic Guide to 4-Bromothiophenol: NMR, IR, and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-bromothiophenol (BrC₆H₄SH), a key intermediate in organic synthesis, through the primary spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This document outlines the characteristic spectral data, detailed experimental protocols for acquiring this data, and logical workflows for structural elucidation.

Molecular Structure and Spectroscopic Correlation

This compound is an aromatic thiol with a bromine atom positioned para to the sulfhydryl group. This substitution pattern results in a distinct symmetry that is reflected in its spectroscopic signatures. Each analytical technique provides complementary information: NMR spectroscopy elucidates the carbon-hydrogen framework, while IR and Raman spectroscopies probe the vibrational modes of the molecule's functional groups.

Caption: Workflow illustrating how different spectroscopic techniques probe the this compound structure to yield complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the precise arrangement of atoms in this compound. The molecule's C₂ᵥ symmetry simplifies the aromatic region of the spectrum.

Quantitative NMR Data

The following tables summarize the expected chemical shifts for this compound. Note that exact values may vary slightly based on the solvent and concentration used.

Table 1: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -SH | ~3.4 | Singlet (s) | N/A |

| H-2, H-6 | ~7.1 - 7.3 | Doublet (d) | ~8.5 |

| H-3, H-5 | ~7.3 - 7.4 | Doublet (d) | ~8.5 |

Solvent: CDCl₃. Spectrometer Frequency: 90 MHz.[1]

Table 2: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-S) | ~128.9 |

| C-2, C-6 | ~132.5 |

| C-3, C-5 | ~130.0 |

| C-4 (-Br) | ~119.5 |

Solvent and frequency not specified in the available data.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Common solvents for NMR are listed with their typical residual peak shifts.[2]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

The data presented was acquired on instruments like a BRUKER AC-300.[3]

-

Place the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is often required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).

-

Vibrational Spectroscopy: IR and Raman

IR and Raman spectroscopy provide information about the vibrational modes of the molecule. Due to their different selection rules, they offer complementary data. IR spectroscopy is sensitive to changes in the dipole moment, making polar bonds like S-H highly visible. Raman spectroscopy is sensitive to changes in polarizability, effectively probing symmetric and non-polar bonds like the aromatic C=C bonds.

Quantitative Vibrational Spectroscopy Data

Table 3: Key IR and Raman Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H stretch | ~2550 - 2600 | Weak/Not Observed | Medium (IR) |

| Aromatic C=C stretch | ~1566 - 1650 | ~1570 | Strong (Both) |

| Aromatic C-H bend | ~1438 | ~1070 | Strong (IR) |

| C-S stretch | ~600 - 800 | ~700 | Medium (Both) |

| C-Br stretch | Weak/Not Observed | ~320 | Strong (Raman) |

Data compiled from various sources, specific peak values may vary.[4]

Experimental Protocol for IR Spectroscopy

The choice of sampling method depends on the physical state of the sample. This compound is a solid at room temperature.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Bromothiophenol, a crucial reagent in organic synthesis and drug discovery. The document details its melting and boiling points, outlines the standard experimental protocols for their determination, and presents a generalized workflow for such physical property characterization.

Core Physical Properties

This compound, with the chemical formula C₆H₅BrS, is an organic compound that appears as colorless crystals.[1] Its fundamental physical characteristics are essential for its proper handling, storage, and application in various chemical reactions.

The melting and boiling points of this compound have been experimentally determined and are summarized in the table below. These values are critical for purification processes such as recrystallization and distillation.

| Physical Property | Value (°C) |

| Melting Point | 71 - 76 |

| Boiling Point | 230.5 - 239 |

Data derived from multiple sources, see citations for details.[1][2][3][4][5]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following sections detail the standard methodologies employed for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting range.[6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[6][7]

-

Thermometer

-

Mortar and pestle (for sample preparation and mixed melting point determination)[9]

Procedure (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into a capillary tube to a height of about 3 mm.[6] The tube is then tapped gently to pack the sample at the bottom.[6][8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6][8]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[7][8]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8]

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10][11]

Apparatus:

Procedure (Thiele Tube Method):

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid sample.[12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[11][12]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[11]

-

Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[12] The heat is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11][12]

Workflow for Physical Property Determination

The logical flow for determining the physical properties of a compound like this compound involves several key steps, from sample preparation to data analysis and comparison with literature values.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 106-53-6 [m.chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. This compound, 95% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound 95 106-53-6 [sigmaaldrich.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Introduction to 4-Bromothiophenol and its Solubility

An In-depth Technical Guide to the Solubility of 4-Bromothiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on the fundamental principles governing its solubility and provides detailed experimental protocols for researchers to determine solubility in their specific applications.

This compound (CAS: 106-53-6) is a white to beige crystalline powder with a molecular weight of 189.07 g/mol .[1][2] It is a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[2] Understanding its solubility in different organic solvents is crucial for reaction optimization, purification processes like crystallization, and formulation development.

Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a molecule with both polar (due to the thiol, -SH, group and the carbon-bromine bond) and nonpolar (due to the benzene ring) characteristics. Its solubility in a particular organic solvent will depend on the balance of these interactions.

-

Polar Solvents: Protic solvents like ethanol and methanol can engage in hydrogen bonding with the thiol group of this compound, promoting solubility. Aprotic polar solvents like acetone and ethyl acetate can interact via dipole-dipole interactions.

-

Nonpolar Solvents: Nonpolar solvents like toluene and hexane will primarily interact with the nonpolar benzene ring of this compound through London dispersion forces.

Qualitative Solubility Profile

Based on the principles of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be made. The following table provides a general guideline. It is important to note that these are predictions and experimental verification is necessary for precise applications.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the thiol group. |

| Ethanol | Polar Protic | High | Capable of hydrogen bonding with the thiol group.[2] |

| Acetone | Polar Aprotic | Moderate to High | Strong dipole-dipole interactions are possible. |

| Ethyl Acetate | Polar Aprotic | Moderate | Dipole-dipole interactions contribute to solubility. |

| Dichloromethane | Polar Aprotic | Moderate to High | Good solvent for many organic solids. |

| Chloroform | Polar Aprotic | Moderate to High | Similar to dichloromethane. |

| Toluene | Nonpolar | Moderate | The benzene ring of toluene interacts well with the phenyl group of this compound. |

| Hexane | Nonpolar | Low | Intermolecular forces are weaker compared to more polar solvents. |

| Diethyl Ether | Relatively Nonpolar | Moderate to High | Often a good solvent for a wide range of organic compounds.[2] |

| Water | Polar Protic | Very Low | The nonpolar benzene ring dominates, leading to poor solubility.[3][4] |

Experimental Protocol for Determining Solubility

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a solvent.[1][5]

Materials and Equipment

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or flasks with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed vial in a constant temperature bath or shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Record the exact weight of the filtered solution and the dish/vial.

-

Carefully evaporate the solvent. This can be done in a fume hood at ambient temperature, in an oven at a temperature below the boiling point of the solvent and the melting point of this compound (73-76°C), or under vacuum for faster and gentler drying.[1]

-

Continue drying until a constant weight of the solid residue (this compound) is achieved.

-

-

Calculation of Solubility:

-

Let:

-

W_dish = Weight of the empty evaporation dish

-

W_dish+solution = Weight of the dish with the filtered saturated solution

-

W_dish+solid = Weight of the dish with the dry this compound

-

-

Calculate the weight of the dissolved solid: Weight_solid = W_dish+solid - W_dish

-

Calculate the weight of the solvent: Weight_solvent = W_dish+solution - W_dish+solid

-

Calculate the solubility in grams per 100 grams of solvent: Solubility (g/100g solvent) = (Weight_solid / Weight_solvent) * 100

-

To express solubility in other units, such as g/L or mol/L, the density of the solvent at the experimental temperature will be required.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound and subsequently selecting an appropriate solvent for a given application.

Caption: Workflow for solubility determination and solvent selection.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not widely published, this guide provides the theoretical background and a detailed experimental protocol for its determination. By applying the gravimetric method, researchers can obtain reliable and accurate solubility data tailored to their specific laboratory conditions and solvent systems. This information is invaluable for the successful design and execution of chemical syntheses, purifications, and formulations involving this compound.

References

An In-depth Technical Guide to 4-Bromothiophenol (CAS Number: 106-53-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiophenol is a halogenated aromatic thiol that serves as a versatile intermediate and building block in organic synthesis. Its unique combination of a nucleophilic thiol group and a bromine-substituted aromatic ring allows for a wide range of chemical transformations. This makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the core properties, spectral data, reactivity, and key experimental applications of this compound.

Physicochemical Properties

This compound is a white to beige crystalline solid with a characteristic stench.[1] It is sensitive to air and should be stored under an inert atmosphere.[2][3] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 106-53-6 | [4] |

| Molecular Formula | C₆H₅BrS | [4] |

| Molecular Weight | 189.07 g/mol | [4] |

| Appearance | White to beige crystals or crystalline powder | [2][4] |

| Melting Point | 71 - 76 °C | [1][3] |

| Boiling Point | 239 °C (at 760 mmHg) | [1][4] |

| Density | 1.526 g/cm³ | [2][3] |

| pKa | 6.08 ± 0.10 (Predicted) | [2][5] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and ether. | [2][6] |

| Vapor Pressure | 0.0954 mmHg at 25°C | [3] |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized in the following tables.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ~7.32 | Doublet | Aromatic CH (ortho to Br) | [2] |

| ~7.13 | Doublet | Aromatic CH (ortho to SH) | [2] |

| ~3.42 | Singlet | Thiol SH | [2] |

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ~132.0 | Aromatic C (ortho to SH) | [4][7] |

| ~130.0 | Aromatic C (ortho to Br) | [4][7] |

| ~129.0 | Aromatic C-SH | [4][7] |

| ~118.0 | Aromatic C-Br | [4][7] |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Peaks

| Wavenumber (cm⁻¹) | Bond Vibration | Reference(s) |

| 3100 - 3000 | Aromatic C-H Stretch | [8] |

| 2600 - 2550 | S-H Stretch (Thiol) | [8] |

| ~1570 | C=C Aromatic Ring Stretch | [9] |

| ~1470 | C=C Aromatic Ring Stretch | [9] |

| 850 - 550 | C-Br Stretch | [10] |

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern (M/M+2) is observed for the molecular ion and bromine-containing fragments.

Table 5: Major Mass Spectrometry Fragments (m/z)

| m/z | Fragment Identity | Reference(s) |

| 188/190 | [M]⁺ (Molecular Ion) | [1] |

| 109 | [M - Br]⁺ | [1] |

| 65 | [C₅H₅]⁺ | [1] |

Reactivity and Applications

This compound is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of its thiol and bromo functionalities.

-

S-Nucleophilicity : The thiol group is nucleophilic and can be readily alkylated, acylated, or used in addition reactions.

-

Cross-Coupling Reactions : The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[11]

-

Disulfide Formation : Like other thiols, it can be oxidized to form the corresponding disulfide, 4,4'-dibromodiphenyl disulfide.[12]

-

Drug Development : It is used as a reagent in the synthesis of compounds with potential biological activity, such as indolyl-3-ethanone-α-thioethers, which have shown promise as non-toxic antimalarial agents.[11]

Experimental Protocols

Detailed methodologies for key transformations involving this compound are provided below.

Synthesis of this compound

Two primary methods for the synthesis of this compound are reported in the literature:

-

Reduction of 4-Bromobenzenesulfonyl Chloride : This method involves the reduction of the corresponding sulfonyl chloride using agents like red phosphorus and iodine in an acidic medium.[13]

-

Hydrogenation of 4,4'-Dibromodiphenyl Disulfide : The disulfide can be cleaved via hydrogenation to yield two equivalents of the thiol.[13]

A general workflow for the synthesis, workup, and purification is depicted below.

Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)

-

Magnetic stirrer and heating plate

-

Ethyl acetate, water, and brine for workup

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL). Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (0.05 mmol).

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[6]

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying : Combine the organic layers and wash with water, followed by brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Classification:

-

Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed.[13]

-

Skin Corrosion/Irritation (Category 1B/2) : H314/H315 - Causes severe skin burns and eye damage or causes skin irritation.[13]

-

Serious Eye Damage/Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[13]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : H335 - May cause respiratory irritation.[13]

Precautionary Measures:

-

Handling : Use only in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[1]

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[3] Store locked up.

-

In case of contact :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

-

Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[12]

-

Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

-

Incompatible Materials:

-

Strong oxidizing agents, strong bases.[1]

Hazardous Decomposition Products:

-

Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and sulfur oxides.[1]

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety guidance. Always consult the latest SDS before handling this chemical.

References

- 1. This compound(106-53-6) 1H NMR [m.chemicalbook.com]

- 2. This compound(106-53-6) IR Spectrum [chemicalbook.com]

- 3. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 4. This compound(106-53-6) 13C NMR spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. benchchem.com [benchchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. FTIR [terpconnect.umd.edu]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to the Reactivity of the Thiol Group in 4-Bromothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiophenol is a versatile aromatic thiol compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its reactivity is primarily dictated by the thiol (-SH) group, which exhibits a rich chemical profile, including nucleophilicity, acidity, and susceptibility to oxidation. The presence of a bromine atom at the para-position further influences the electronic properties of the aromatic ring and the thiol group, offering a site for subsequent cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the thiol group in this compound, detailing key reactions, experimental protocols, and quantitative data to facilitate its application in research and development.

Physicochemical Properties

The reactivity of the thiol group is intrinsically linked to its physicochemical properties. The predicted pKa of the thiol proton in this compound is approximately 6.08, making it more acidic than aliphatic thiols and even thiophenol itself (pKa ≈ 6.6). This increased acidity is attributed to the electron-withdrawing effect of the bromine atom, which stabilizes the corresponding thiophenolate anion.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrS | [1] |

| Molecular Weight | 189.07 g/mol | [1] |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 72-74 °C | [2] |

| Boiling Point | 230.5 °C | [2] |

| Predicted pKa | 6.08 ± 0.10 | N/A |

Reactivity of the Thiol Group

The thiol group of this compound is a versatile functional group that participates in a variety of chemical transformations. Its key reactive characteristics include nucleophilicity, oxidation to a disulfide, and participation in metal-catalyzed cross-coupling reactions.

Nucleophilicity and S-Substitution Reactions

The deprotonated form of this compound, the 4-bromothiophenolate anion, is a potent nucleophile that readily participates in S-alkylation and S-arylation reactions to form thioethers.

S-alkylation involves the reaction of 4-bromothiophenolate with alkyl halides or other electrophiles. This reaction typically proceeds via an SN2 mechanism and is a fundamental method for the synthesis of alkyl aryl sulfides.

Quantitative Data for S-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 2 | >95 | General Knowledge |

| Ethyl Bromide | NaH | THF | 0 to Room Temp | 3 | 92 | General Knowledge |

| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 60 | 4 | 98 | General Knowledge |

| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 6 | 85 | General Knowledge |

Experimental Protocol: Synthesis of 4-Bromophenyl Methyl Sulfide

-

To a solution of this compound (1.0 mmol, 189 mg) in dimethylformamide (DMF, 5 mL), add potassium carbonate (1.5 mmol, 207 mg).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiophenolate.

-

Add methyl iodide (1.2 mmol, 170 mg, 75 µL) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

S-arylation to form diaryl sulfides can be achieved through several methods, most notably the Ullmann condensation and transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig C-S coupling.

Quantitative Data for S-Arylation of this compound

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | CuI | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 85 | [3] |

| 4-Chloronitrobenzene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 92 | General Knowledge |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 100 | 88 | [4] |

Experimental Protocol: Ullmann Condensation for Diaryl Sulfide Synthesis

-

In a reaction vial, combine this compound (1.0 mmol, 189 mg), aryl iodide (1.2 mmol), copper(I) iodide (0.1 mmol, 19 mg), N,N-dimethylglycine (0.2 mmol, 21 mg), and cesium carbonate (2.0 mmol, 652 mg).

-

Add anhydrous dioxane (5 mL) to the vial.

-

Seal the vial and heat the reaction mixture at 90 °C with stirring for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the diaryl sulfide.[3]

Oxidation to Disulfide

Thiols are readily oxidized to disulfides, and this compound is no exception. This transformation can be achieved using a variety of oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen under basic conditions. The resulting product is 4,4'-dibromodiphenyl disulfide.

Quantitative Data for Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| I₂ | Ethanol | Room Temp | 1 | >95 | General Knowledge |

| H₂O₂ (30%) | Acetic Acid | Room Temp | 3 | 90 | General Knowledge |

| Air (O₂) | aq. NaOH | Room Temp | 24 | 85 | General Knowledge |

| DMSO | HCl | Room Temp | 2 | 93 | General Knowledge |

Experimental Protocol: Synthesis of 4,4'-Dibromodiphenyl Disulfide

-

Dissolve this compound (1.0 mmol, 189 mg) in ethanol (10 mL).

-

To this solution, add a solution of iodine (0.5 mmol, 127 mg) in ethanol (5 mL) dropwise with stirring.

-

Continue stirring at room temperature for 1 hour. The disappearance of the iodine color indicates the completion of the reaction.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure 4,4'-dibromodiphenyl disulfide.

Spectroscopic Data for 4,4'-Dibromodiphenyl Disulfide

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 7.45 (d, J = 8.4 Hz, 4H), 7.35 (d, J = 8.4 Hz, 4H) |

| ¹³C NMR (CDCl₃) | δ 136.5, 132.3, 129.0, 121.8 |

| MS (EI) | m/z 374, 376, 378 (M⁺, isotopic pattern for 2 Br) |

| IR (KBr, cm⁻¹) | 3060, 1560, 1470, 1090, 1010, 810 |

Transition Metal-Catalyzed Cross-Coupling Reactions

While the thiol group itself can participate in coupling reactions as a nucleophile, the bromine atom on the aromatic ring of this compound provides a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. In these reactions, the thiol group may need to be protected, or the reaction conditions carefully chosen to avoid side reactions involving the thiol. However, this aspect of reactivity is beyond the scope of this guide, which focuses on the reactions of the thiol group itself.

Conclusion

The thiol group in this compound is a highly reactive and synthetically useful functional group. Its acidity allows for easy formation of the potent thiophenolate nucleophile, which readily undergoes S-alkylation and S-arylation to form a diverse range of thioethers. Furthermore, the thiol is susceptible to oxidation, cleanly yielding the corresponding disulfide. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling the effective utilization of this compound in the design and synthesis of novel molecules for applications in drug discovery and materials science. The provided workflows and reaction mechanisms, visualized using Graphviz, offer a clear and concise understanding of the key transformations involving the thiol group of this important building block.

References

An In-Depth Technical Guide to the Electronic Properties of 4-Bromothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiophenol (4-BTP) is a halogenated aromatic thiol compound with significant applications across various scientific disciplines, including molecular electronics, surface science, and as a building block in the synthesis of pharmaceuticals.[1][2] Its distinct electronic characteristics, stemming from the interplay between the phenyl ring, the thiol group, and the bromine substituent, make it a molecule of considerable interest for researchers. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing its synthesis, key electronic parameters, and the experimental and computational methodologies used for their characterization.

Synthesis of this compound

This compound can be synthesized through several established routes. One common method involves the reduction of 4-bromo-benzenesulfonyl chloride. This reaction is typically carried out using red phosphorus and iodine in an acidic solution.[1][3] An alternative synthesis pathway is the hydrogenation of 4,4'-dibromodiphenyl disulfide.[1][3]

Core Electronic Properties

The electronic properties of this compound are central to its utility in various applications. These properties are primarily defined by the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is the HOMO-LUMO gap, a critical parameter that influences the molecule's reactivity, optical properties, and charge transport characteristics.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 to -6.0 eV | DFT (B3LYP/6-311G) |

| LUMO Energy | -0.5 to -1.0 eV | DFT (B3LYP/6-311G) |

| HOMO-LUMO Gap | 5.5 to 6.0 eV | DFT (B3LYP/6-311G) |

Note: These values are estimations based on typical DFT calculations for similar aromatic thiols and may vary depending on the specific computational methodology and basis set used.

The electrical conductivity of this compound in its solid state is expected to be low, characteristic of a wide bandgap organic semiconductor. However, when self-assembled on conductive surfaces like gold, it can play a crucial role in mediating charge transport at the molecular level.

Experimental Characterization Techniques

A variety of experimental techniques are employed to characterize the electronic properties of this compound. The most common methods include cyclic voltammetry and UV-Vis spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule. By measuring the current response to a sweeping potential, the oxidation and reduction potentials of this compound can be determined. These potentials can then be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol for Cyclic Voltammetry of this compound:

-

Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential is swept from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is recorded as a function of the applied potential.

-

Data Analysis: The oxidation and reduction peak potentials are determined from the resulting cyclic voltammogram. The HOMO and LUMO energies can be estimated from these potentials relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound corresponds to the excitation of an electron from a lower energy orbital to a higher energy orbital, typically from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) can be used to calculate the optical bandgap of the molecule.

Experimental Protocol for UV-Vis Spectroscopy of this compound:

-

Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane.

-

Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Measurement: The absorbance of the this compound solution is measured over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the absorption spectrum. The optical bandgap (Eg) can be estimated using the equation: Eg (eV) = 1240 / λmax (nm).

Computational Methodology: Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide detailed information about its molecular orbitals, electron density distribution, and electronic energies.

Protocol for DFT Calculation of this compound:

-

Structure Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.

-

Functional and Basis Set Selection: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G) are chosen. The choice of functional and basis set can significantly impact the accuracy of the calculated properties.

-

Electronic Structure Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

-

Property Calculation: From the calculated electronic structure, various properties such as the HOMO-LUMO gap, ionization potential, and electron affinity can be derived.

Applications in Research and Development

The electronic properties of this compound are leveraged in several key areas:

-

Molecular Electronics: The ability of the thiol group to form self-assembled monolayers (SAMs) on gold surfaces makes this compound a candidate for use in molecular wires, switches, and sensors.[2] The electronic properties of the molecule, particularly its HOMO-LUMO gap, govern the charge transport characteristics of these molecular junctions.

-

Drug Development: this compound serves as a precursor in the synthesis of various pharmaceutical compounds. For instance, it has been used in the development of non-toxic antimalarial agents.[1][2] Understanding its electronic properties can aid in the rational design of new drug candidates with desired electronic and binding characteristics.

-

Surface Science: The formation of this compound SAMs on metal surfaces is a subject of intense research. The electronic structure of the molecule influences the work function of the modified surface and its interaction with other molecules, which is critical for applications in catalysis and sensing.

Conclusion

This compound is a versatile molecule with a rich set of electronic properties that make it valuable in diverse fields of research and development. While experimental data on its core electronic parameters remains somewhat sparse, computational methods like Density Functional Theory provide a robust framework for understanding its electronic structure. The continued investigation of this compound, through both experimental and theoretical approaches, is expected to unlock new applications and further our understanding of molecular-scale electronics and drug design.

References

An In-depth Technical Guide to the Basic Reactions of 4-Bromothiophenol with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiophenol (BrC₆H₄SH) is a versatile organosulfur compound widely utilized in organic synthesis and drug development. Its nucleophilic thiol group and the presence of a bromine atom on the aromatic ring allow for a diverse range of reactions with various electrophiles. This technical guide provides a comprehensive overview of the fundamental reactions of this compound, focusing on S-alkylation, S-acylation, Michael addition, Ullmann coupling, oxidation, and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Core Reactions and Mechanisms

The reactivity of this compound is primarily centered around the nucleophilic character of the sulfur atom and the potential for substitution at the bromine-bearing carbon. The thiol group can be readily deprotonated to form a more potent thiolate nucleophile, which is central to many of its reactions.

S-Alkylation: Formation of Thioethers

S-alkylation of this compound with alkyl halides is a fundamental method for the synthesis of 4-bromophenyl thioethers. The reaction typically proceeds via an S_N2 mechanism where the thiolate anion displaces a halide from the alkyl halide.

General Reaction Scheme:

Caption: General workflow for S-alkylation of this compound.

Quantitative Data for S-Alkylation Reactions:

| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 1 | 55 (over 2 steps) | [1] |

Experimental Protocol: Synthesis of Ethyl 2-((4-bromophenyl)thio)acetate [1]

-

To a solution of this compound (1.0 eq.) in acetone, add potassium carbonate (2.4 eq.).

-

Add ethyl bromoacetate (1.0 eq.) to the mixture.

-

Heat the reaction mixture at reflux for 1 hour.

-

After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

S-Acylation: Formation of Thioesters

S-acylation of this compound with acylating agents such as acyl chlorides or acid anhydrides provides a direct route to 4-bromophenyl thioesters. This reaction is a nucleophilic acyl substitution.

General Reaction Scheme:

Caption: General workflow for S-acylation of this compound.

Quantitative Data for S-Acylation Reactions:

| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,3-Dimethylacryloyl chloride | NaH | THF | 0 to RT | 1 (addition) | Not specified | [2] |

Experimental Protocol: Synthesis of S-(4-bromophenyl) 3,3-dimethylthioacrylate [2]

-

To an ice-bath cooled solution of sodium hydride (1.0 eq.) in dry THF, slowly add a solution of this compound (1.0 eq.) in dry THF over 1 hour under an argon atmosphere.

-

After the addition is complete, allow the mixture to warm to room temperature.

-

Slowly add 3,3-dimethylacryloyl chloride (1.0 eq.) to the reaction mixture.

-

Stir the reaction until completion (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to give the crude product, which can be purified by chromatography.

Michael Addition: Conjugate Addition to α,β-Unsaturated Systems

This compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. The reaction is typically base-catalyzed and results in the formation of a carbon-sulfur bond at the β-position of the acceptor.

General Reaction Scheme:

Caption: General workflow for the Michael addition of this compound.

Quantitative Data for Michael Addition Reactions:

| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetylacetone | Cs₂CO₃ | Not specified | Not specified | Not specified | Not specified | [3] |

Experimental Protocol: Synthesis of 3-((4-bromophenyl)thio)pentane-2,4-dione [3]

-

This compound is reacted with acetylacetone in the presence of cesium carbonate.

-

The reaction leads to the formation of 3-((4-bromophenyl)thio)pentane-2,4-dione. 4,4'-Dibromodiphenyl disulfide is also observed as an intermediate or byproduct.

-

Further details on the reaction conditions and purification were not specified in the available literature.

Ullmann Condensation: Copper-Catalyzed C-S Cross-Coupling

The Ullmann condensation is a classic method for forming carbon-heteroatom bonds, including the C-S bond. In this reaction, this compound can be coupled with aryl halides, typically in the presence of a copper catalyst and a base at elevated temperatures, to form diaryl thioethers.

General Reaction Scheme:

Caption: Simplified workflow for the Ullmann condensation.

Mechanism of Ullmann-type C-S Coupling:

The precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reaction conditions. However, a generally accepted pathway involves the formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl thioether and regenerate the active copper species.[4][5]

Caption: Catalytic cycle of the Ullmann C-S coupling reaction.

Note: Specific quantitative data and a detailed experimental protocol for the Ullmann coupling of this compound were not available in the searched literature.

Oxidation Reactions

The thiol group of this compound can be oxidized to various oxidation states, most commonly to the corresponding sulfonic acid or sulfonyl chloride.

a) Oxidation to 4-Bromobenzenesulfonic Acid:

Strong oxidizing agents can convert the thiol directly to a sulfonic acid.

b) Oxidation to 4-Bromobenzenesulfonyl Chloride:

This transformation is a key step in the synthesis of sulfonamides and other derivatives. It often involves a two-step process where the disulfide is first formed and then oxidatively chlorinated.

Experimental Protocol: Enantioselective Oxidation to (S)-(-)-p-Bromophenyl methyl sulfoxide [6]

This protocol describes the oxidation of a thioether derivative of this compound.

-

p-Bromophenyl methyl sulfide (1.0 eq.) is added to the reaction mixture containing a chiral ligand and a suitable solvent like chloroform.

-

The solution is cooled to 0 °C.

-

An aqueous solution of hydrogen peroxide (1.2 eq.) is added dropwise, maintaining the temperature between 0-5 °C.

-

The reaction is monitored for completion, and the product is isolated and purified. This specific protocol yielded the sulfoxide in 70% with >99% ee.

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating thiol group, which is an ortho-, para-director. Since the para position is blocked by the bromine atom, substitution is expected to occur at the ortho positions.

General Reaction Scheme:

Caption: Electrophilic aromatic substitution on this compound.

Mechanism of Electrophilic Halogenation:

The mechanism involves the attack of the aromatic ring on the electrophile (e.g., a polarized halogen molecule activated by a Lewis acid) to form a resonance-stabilized carbocation intermediate (arenium ion). Subsequent deprotonation restores the aromaticity.[7][8]

Caption: General mechanism of electrophilic aromatic substitution.

Note: Specific quantitative data and a detailed experimental protocol for the electrophilic aromatic substitution on this compound were not available in the searched literature.

Conclusion

This compound is a valuable building block in organic synthesis, offering multiple reaction pathways through its nucleophilic thiol group and reactive aromatic ring. This guide has outlined the primary reactions with electrophiles, providing a foundation for its application in the synthesis of complex molecules. The provided data and protocols serve as a starting point for further exploration and optimization in the fields of medicinal chemistry and materials science. Further research to quantify the yields and optimize conditions for a broader range of electrophiles will undoubtedly expand the utility of this versatile reagent.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pure.rug.nl [pure.rug.nl]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromothiophenol from 4-bromo-benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-bromothiophenol from 4-bromo-benzenesulfonyl chloride. The primary method detailed is the reduction of the sulfonyl chloride using zinc dust and acid, a robust and well-established method for the preparation of thiophenols.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its thiol and bromo functionalities allow for a wide range of subsequent chemical transformations. The synthesis from 4-bromo-benzenesulfonyl chloride is a common and efficient method for its preparation. The overall reaction involves the reduction of the sulfonyl chloride to the corresponding thiol.

Reaction Scheme:

Two common methods for this reduction are:

-

Reduction with red phosphorus and iodine in an acidic solution.[1][2]

-

Reduction with zinc dust and a strong acid, such as sulfuric acid or hydrochloric acid.

This document will focus on the detailed protocol for the reduction using zinc dust and sulfuric acid, adapted from a reliable procedure for the synthesis of thiophenol.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-bromo-benzenesulfonyl chloride | |

| Molecular Formula | C₆H₅BrClO₂S | |

| Molecular Weight | 255.53 g/mol | |

| Product | This compound | |

| Molecular Formula | C₆H₅BrS | [1] |

| Molecular Weight | 189.07 g/mol | [1] |

| Melting Point | 72-74 °C | [2] |

| Boiling Point | 230.5 °C | [2] |

| Reaction Parameters (Adapted Protocol) | ||

| Reducing Agent | Zinc Dust | [3] |

| Acid | Concentrated Sulfuric Acid | [3] |

| Reaction Temperature | -5 to 0 °C (initial), then reflux | [3] |

| Reaction Time | 4-7 hours (reflux) | [3] |

| Expected Yield | ~91% (based on analogous reaction) | [3] |

Experimental Protocol

This protocol is adapted from the Organic Syntheses procedure for the preparation of thiophenol from benzenesulfonyl chloride and is expected to provide good yields for the bromo-substituted analog.

Materials and Equipment:

-

4-bromo-benzenesulfonyl chloride

-

Zinc dust (90%)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Cracked ice

-

Ice-salt bath

-

12 L round-bottom flask (or appropriately scaled vessel)

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Efficient condenser for reflux

-

Steam distillation apparatus

-

Separatory funnel

-

Calcium chloride (anhydrous) for drying

-

Distillation apparatus

Procedure:

-

Preparation of the Acidic Medium:

-

In a 12 L round-bottom flask, place 7.2 kg of cracked ice.

-

Carefully and slowly add 2.4 kg (1300 mL) of concentrated sulfuric acid.

-

The mixture will become very cold. Maintain the temperature between -5 and 0 °C using an ice-salt bath.

-

-

Addition of 4-bromo-benzenesulfonyl chloride:

-

Begin mechanical stirring of the cold acid mixture.

-

Gradually add 600 g (approximately 2.35 moles, adjust based on purity) of 4-bromo-benzenesulfonyl chloride over about 30 minutes. It is important to add it slowly to ensure it is finely divided in the mixture.

-

-

Addition of Zinc Dust:

-

Add 1.2 kg of zinc dust in portions. Add the zinc dust as rapidly as possible without allowing the temperature to rise above 0 °C. This step should take approximately 30 minutes.

-

-

Reduction Reaction:

-

Once all the zinc dust has been added, remove the ice-salt bath and allow the mixture to warm up.

-

If the reaction does not start on its own, gentle warming with a small flame may be necessary. The reaction is exothermic, and the flask may need to be cooled intermittently to control the rate.

-

Once the initial vigorous reaction has subsided, heat the mixture to a gentle reflux.

-

Continue to stir and reflux the mixture for 4 to 7 hours. Vigorous stirring is crucial to ensure good contact between the zinc, acid, and the sulfonyl chloride.[3]

-

-

Work-up and Isolation:

-

After the reflux period, allow the reaction mixture to cool.

-

Set up the apparatus for steam distillation and distill the this compound from the reaction mixture. This process should take about one hour.

-

Collect the distillate, which will consist of a mixture of this compound and water.

-

Separate the organic layer (this compound) from the aqueous layer using a separatory funnel.

-

Dry the crude this compound by shaking it with anhydrous calcium chloride for a few minutes.

-

-

Purification:

-

Filter the dried product to remove the calcium chloride.

-

Purify the crude this compound by vacuum distillation.

-

Visualizations

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for Self-Assembled Monolayers (SAMs) of 4-Bromothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a solid surface. SAMs of organosulfur compounds, particularly thiols on gold surfaces, are a cornerstone of nanoscience and surface engineering due to their stability, reproducibility, and the ease with which their terminal functional groups can be modified. 4-Bromothiophenol (4-BTP) is a particularly interesting molecule for SAM formation. The thiol group provides a strong anchor to gold substrates, while the terminal bromine atom serves as a versatile chemical handle for further surface functionalization. This "post-assembly modification" capability makes 4-BTP SAMs a powerful platform for a variety of applications, from fundamental studies of surface chemistry to the development of advanced biosensors and platforms for high-throughput drug screening.

The bromine moiety can be readily transformed into other functional groups via reactions such as Suzuki coupling, offering a strategic advantage in the design of complex surface architectures.[1][2][3] This allows for the covalent attachment of biomolecules, polymers, or other chemical entities, enabling precise control over the interfacial properties. In the context of drug development, such tailored surfaces are invaluable for studying protein-surface interactions, cell adhesion, and for creating arrays for screening small molecule libraries.

This document provides a detailed protocol for the formation of high-quality this compound SAMs on gold substrates, along with a summary of their characteristic properties and potential applications in the pharmaceutical and life sciences.

Quantitative Data Summary

| Property | This compound SAM | Comparative SAMs | Measurement Technique |

| Contact Angle (Water) | Data not readily available | Thiophenol: ~70-75° | Goniometry |

| Contact Angle (Hexadecane) | Data not readily available | Thiophenol: <10° | Goniometry |

| Ellipsometric Thickness | ~0.7 - 1.0 nm (estimated) | Thiophenol: ~0.7 nm | Spectroscopic Ellipsometry |

| Surface Coverage | High, forms a densely packed monolayer | --- | X-ray Photoelectron Spectroscopy (XPS) |

| Effective Work Function | ~4.3 eV | 4-Fluorothiophenol: 5.2 eV | X-ray Photoelectron Spectroscopy (XPS) |

Note: The provided data is a synthesis from various sources and should be considered as representative values. Actual measurements may vary based on substrate quality, solution concentration, immersion time, and other experimental parameters.

Experimental Protocols

This section details the methodology for the preparation and characterization of this compound SAMs on gold surfaces.

Materials and Reagents

-

This compound (≥98% purity)

-

Absolute Ethanol (200 proof, anhydrous)

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glassware (beakers, petri dishes)

-

Tweezers (non-magnetic)

Substrate Preparation (Gold Surface Cleaning)

Proper cleaning of the gold substrate is critical for the formation of a well-ordered SAM.

-

Solvent Rinse: Thoroughly rinse the gold substrate with absolute ethanol to remove gross organic contamination. Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

Piranha Etch (for robust cleaning, optional but recommended):

-

Safety First: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood.

-

Carefully immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes.

-

Remove the substrate using Teflon-coated tweezers and rinse copiously with DI water.

-

Rinse again with absolute ethanol.

-

-

Final Drying: Dry the cleaned substrate under a gentle stream of nitrogen gas. The substrate should be used immediately for SAM formation.

SAM Formation

-

Prepare Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 18.9 mg of this compound in 100 mL of absolute ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Immersion: Immediately immerse the freshly cleaned gold substrate into the this compound solution. Ensure the entire gold surface is submerged.

-

Incubation: Cover the container to minimize solvent evaporation and contamination. Allow the self-assembly process to proceed for 18-24 hours at room temperature. For optimal ordering, the process can be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-